molecular formula C16H18N2O2S B7890328 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid

Cat. No.: B7890328
M. Wt: 302.4 g/mol
InChI Key: CCYNINHTEJXLLS-UHFFFAOYSA-N
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Description

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid typically involves the reaction of 4-(chloromethyl)benzonitrile with piperidine to form 4-((piperidin-1-yl)methyl)benzonitrile. This intermediate is then subjected to a cyclization reaction with thioamide to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-4-carboxylic acid
  • 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-3-carboxylic acid
  • 2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-2-carboxylic acid

Uniqueness

2-(4-((Piperidin-1-yl)methyl)phenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This compound’s structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

2-[4-(piperidin-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(20)14-10-17-15(21-14)13-6-4-12(5-7-13)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYNINHTEJXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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